An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dibromo-3,5-difluorobenzene
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dibromo-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block for complex molecules in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers unique reactivity for the introduction of various functional groups. This technical guide provides a summary of the known physical properties of 1,2-Dibromo-3,5-difluorobenzene. Due to the limited availability of published experimental data, a plausible synthetic route is proposed, along with a detailed description of the standard analytical techniques that would be employed for its characterization.
Physicochemical Properties
While detailed experimental data for 1,2-Dibromo-3,5-difluorobenzene is not extensively documented in publicly available literature, some physical and chemical properties have been reported by chemical suppliers. These are summarized in the table below.
| Property | Value | Source |
| CAS Number | 139215-43-3 | [1][2] |
| Molecular Formula | C₆H₂Br₂F₂ | [1] |
| Molecular Weight | 271.88 g/mol | [1] |
| Melting Point | 36 °C | [1] |
| Boiling Point | 209 °C | [1] |
| Density | 2.128 g/cm³ | [1] |
| Refractive Index | 1.5151 (estimate) | [1] |
| Appearance | White to light yellow to dark green powder to crystal | [1] |
| Purity | >98.0% (GC) |
Proposed Synthesis
There is a notable absence of detailed, peer-reviewed synthesis protocols for 1,2-Dibromo-3,5-difluorobenzene in the scientific literature. However, based on established organohalogen synthesis methodologies, a plausible synthetic route can be proposed. One such approach is the direct bromination of 1-bromo-3,5-difluorobenzene. It is important to note that the regioselectivity of this reaction would need to be carefully controlled to favor the desired 1,2-dibromo isomer over other potential products.
The proposed reaction scheme is as follows:
Caption: Proposed synthetic workflow for 1,2-Dibromo-3,5-difluorobenzene.
Experimental Protocol (Proposed)
This protocol is a hypothetical procedure and would require optimization.
Materials:
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1-Bromo-3,5-difluorobenzene
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Bromine (Br₂)
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Iron(III) bromide (FeBr₃)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate solution (NaHCO₃)
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Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and ethyl acetate for elution
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1-bromo-3,5-difluorobenzene in dichloromethane.
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Add a catalytic amount of iron(III) bromide to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of bromine in dichloromethane via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).
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Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove excess bromine.
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Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1,2-Dibromo-3,5-difluorobenzene.
Characterization
The synthesized product would be characterized using a suite of standard analytical techniques to confirm its identity, purity, and structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS would be used to determine the purity of the sample and to confirm its molecular weight.
| Parameter | Expected Value |
| Molecular Ion (M+) | m/z = 270, 272, 274 (in a 1:2:1 ratio due to bromine isotopes) |
| Purity | >98% (as determined by peak area) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to one of the two aromatic protons. The chemical shifts and coupling constants would be influenced by the adjacent fluorine and bromine atoms.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons. The carbon atoms bonded to fluorine will show characteristic C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum will provide information about the fluorine environments and their coupling to neighboring protons and carbons.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the C-H, C-F, C-Br, and C=C bonds in the molecule.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-F stretch | 1350 - 1150 |
| C-Br stretch | 700 - 500 |
Elemental Analysis
Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, bromine, and fluorine, which should correspond to the molecular formula C₆H₂Br₂F₂.
| Element | Theoretical % |
| Carbon (C) | 26.51 |
| Hydrogen (H) | 0.74 |
| Bromine (Br) | 58.79 |
| Fluorine (F) | 13.98 |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized 1,2-Dibromo-3,5-difluorobenzene.
Caption: Logical workflow for the characterization of 1,2-Dibromo-3,5-difluorobenzene.
Conclusion
1,2-Dibromo-3,5-difluorobenzene represents a potentially valuable, yet under-documented, chemical intermediate. This guide provides the currently available physical data and proposes a logical synthetic route and a comprehensive characterization workflow. The successful synthesis and thorough characterization of this compound would be a valuable contribution to the field of organic synthesis, providing researchers with a novel building block for the development of new materials and bioactive molecules. It is recommended that any attempt to perform the proposed synthesis be conducted with careful optimization and monitoring of the reaction conditions to ensure the desired regioselectivity and yield.
